molecular formula C7H10N2 B1295581 (6-Methylpyridin-2-yl)methanamine CAS No. 6627-60-7

(6-Methylpyridin-2-yl)methanamine

Cat. No.: B1295581
CAS No.: 6627-60-7
M. Wt: 122.17 g/mol
InChI Key: HXFYXLLVIVSPLT-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanamine (CAS 6627-60-7) is a valuable chemical building block with the molecular formula C7H10N2 and an average mass of 122.17 g/mol . This compound, which features an aminomethyl group adjacent to the nitrogen on a 6-methylpyridine ring, is a key precursor in organic and coordination chemistry. It is widely utilized as a ligand scaffold for constructing complex molecular structures, particularly in the synthesis of tridentate nitrogen-donor ligands like Bis[(6-methylpyridin-2-yl)methyl]amine . Such ligands are instrumental in forming stable complexes with various transition metals, including ruthenium and cobalt, and are actively researched in areas such as electrocatalysis—for example, in the reduction of nitrite to nitric oxide—and dioxygen activation . The methyl group on the pyridine ring introduces steric and electronic modifications that can fine-tune the properties and reactivity of the resulting metal complexes . The compound should be stored in a dark place under an inert atmosphere at 2-8°C . Safety Information: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for comprehensive handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-2-yl)methanamine
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InChI

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HXFYXLLVIVSPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50289287
Record name (6-methylpyridin-2-yl)methanamine
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Molecular Weight

122.17 g/mol
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CAS No.

6627-60-7
Record name 6-Methyl-2-pyridinemethanamine
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Synthetic Methodologies and Chemical Transformations of 6 Methylpyridin 2 Yl Methanamine

Established Synthetic Pathways for (6-Methylpyridin-2-yl)methanamine

The synthesis of this compound can be achieved through several well-established chemical routes. These methods often involve the strategic introduction of the aminomethyl group onto a pre-existing 6-methylpyridine scaffold.

Nucleophilic Substitution Reactions with 6-Methylpyridin-2-ylmethyl Chloride and Amines

A primary and direct method for synthesizing this compound and its derivatives involves the nucleophilic substitution of a suitable leaving group on the methyl-substituted pyridine (B92270) ring with an amine. ub.eduyoutube.comyoutube.com The starting material, 6-methyl-2-picolyl chloride (also known as 2-(chloromethyl)-6-methylpyridine), is particularly useful in this regard.

The reaction mechanism follows a typical SN2 pathway, where the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. youtube.comyoutube.com This method is versatile and can be adapted to produce a wide array of N-substituted derivatives by varying the amine used. chemguide.co.uk The reactivity of amines as nucleophiles is a key factor in the success of this reaction. masterorganicchemistry.com

A general representation of this reaction is as follows:

Scheme 1: Nucleophilic Substitution for the Synthesis of this compound Derivatives Image of a chemical reaction showing a 6-methyl-2-picolyl chloride molecule reacting with an amine (R-NH2) to form a this compound derivative and a chloride ion.

This scheme illustrates the general reaction of 6-methyl-2-picolyl chloride with a primary amine to yield an N-substituted this compound derivative.

The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the nature of the amine. While effective, this method can sometimes be complicated by side reactions, such as over-alkylation, where the product amine reacts further with the starting chloride. ic.ac.uk

Reductive Amination Strategies

Reductive amination provides an alternative and widely used pathway to this compound. mdma.chyoutube.comsigmaaldrich.com This two-step, one-pot process typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde (B119999) with ammonia (B1221849) or an amine to form an imine intermediate, which is then subsequently reduced to the desired amine. youtube.comacs.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdma.chsigmaaldrich.com The choice of reducing agent is critical and can influence the reaction's selectivity and yield. For instance, sodium cyanoborohydride is often preferred as it is selective for the imine over the starting aldehyde. sigmaaldrich.com

Scheme 2: Reductive Amination of 6-Methyl-2-pyridinecarboxaldehyde Image of a chemical reaction showing a 6-methyl-2-pyridinecarboxaldehyde molecule reacting with ammonia (NH3) in the presence of a reducing agent to form this compound.

This scheme depicts the synthesis of this compound via the reductive amination of 6-methyl-2-pyridinecarboxaldehyde with ammonia.

This strategy is advantageous as it allows for the direct formation of primary, secondary, or tertiary amines depending on the amine source used in the initial condensation step. youtube.com However, a potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. mdma.ch

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the availability of key precursors, such as 6-methyl-2-pyridinecarbonitrile or 6-methyl-2-aminopyridine. researchgate.netresearchgate.netorgsyn.org The conversion of these precursors to the target amine involves functional group interconversions, which are fundamental operations in organic synthesis. ic.ac.ukfiveable.meimperial.ac.uk

One common approach is the reduction of 6-methyl-2-pyridinecarbonitrile. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield this compound. vanderbilt.edu

Another route starts from 2-amino-6-methylpyridine (B158447). researchgate.net A straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid can yield (6-methyl-pyridin-2-ylamino)-acetic acid, which can then be further transformed. researchgate.net

The following table summarizes some key precursor syntheses and their subsequent transformations:

PrecursorReagents and ConditionsProductReference
6-Methyl-2-pyridinecarbonitrileLiAlH₄ or H₂/CatalystThis compound vanderbilt.edu
2-Amino-6-methylpyridineChloroacetic Acid(6-Methyl-pyridin-2-ylamino)-acetic acid researchgate.net
2-Picoline-1-oxideDimethyl sulfate, then Sodium Cyanide2-Cyano-6-methylpyridine orgsyn.org

Advanced Synthetic Strategies and Methodological Innovations

In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and scalable methods for the synthesis of this compound and its derivatives.

Catalyst-Free and Green Synthesis Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. nih.govmdpi.commdpi.com In the context of this compound synthesis, this has led to the exploration of catalyst-free and more environmentally benign reaction conditions.

For instance, some reactions that traditionally require a catalyst can be promoted by simply heating the reactants. rsc.org Research has also focused on using water as a solvent and employing biodegradable catalysts. nih.gov A study reported a straightforward and rapid synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine and chloroacetic acid that occurs in less than a minute. researchgate.net

The development of "green" synthetic methods often involves the use of plant extracts or microorganisms as biocatalysts, although specific applications to this compound are still an emerging area of research. nih.govmdpi.com

Large-Scale Synthetic Protocols and Optimization

The industrial production of this compound necessitates the development of robust and scalable synthetic protocols. Optimization of reaction conditions is crucial to maximize yield, minimize by-products, and ensure economic viability.

For large-scale synthesis, factors such as reaction time, temperature, and the concentration of reactants are carefully controlled. For example, in the synthesis of a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate for the drug Etoricoxib, detailed optimization of the reaction and purification steps has been described to ensure high purity and yield on an industrial scale. google.com Such optimization strategies are directly applicable to the large-scale production of this compound.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to produce chiral derivatives of this compound is crucial for applications in areas such as catalysis and medicinal chemistry, where specific stereoisomers often exhibit desired activity.

One common approach to obtaining chiral amines is through chiral resolution . This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation and subsequent liberation of the free amine. While specific examples for this compound are not extensively documented in readily available literature, this classical technique remains a viable strategy.

Another powerful method is lipase-catalyzed enantioselective acetylation . This enzymatic approach has been successfully applied to the resolution of racemic 1-(2-pyridyl)ethanols, demonstrating the potential for biocatalytic methods in creating chiral pyridine derivatives. khanacademy.org The process involves the selective acetylation of one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer. khanacademy.org

Furthermore, the synthesis of chiral amides by reacting the amine with a chiral carboxylic acid can introduce a stereocenter. A wide array of racemization-free coupling reagents have been developed for this purpose, ensuring the stereochemical integrity of the final product. rsc.org

Derivatization and Analog Synthesis of this compound

The core structure of this compound can be readily modified at the pyridine ring, the amine functionality, and by the introduction of other cyclic systems.

Synthesis of Substituted Pyridine Ring Derivatives

Modification of the pyridine ring can be achieved through various substitution reactions. Electrophilic aromatic substitution on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, under specific conditions, reactions such as nitration and sulfonation can be performed. khanacademy.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The position of substitution is influenced by the existing substituents on the ring.

Conversely, nucleophilic aromatic substitution (SNAr) is more facile on pyridine rings, particularly when activated by electron-withdrawing groups or at positions ortho and para to the ring nitrogen. nih.gov This allows for the introduction of a variety of nucleophiles to displace leaving groups on the pyridine ring.

Formation of Secondary and Tertiary Amine Analogs

The primary amine of this compound serves as a key handle for further functionalization to form secondary and tertiary amines.

N-Alkylation is a fundamental transformation for creating secondary and tertiary amines. This can be achieved through reactions with alkyl halides, though over-alkylation can be a challenge. nih.gov A more controlled method is reductive amination , which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by reduction with agents like sodium borohydride or sodium cyanoborohydride. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net This method is highly versatile and allows for the introduction of a wide range of substituents.

N-Acylation provides access to amide derivatives. This is typically accomplished by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling reagents. masterorganicchemistry.com

The following table summarizes some examples of the synthesis of secondary and tertiary amine analogs:

Starting MaterialReagent(s)ProductReaction TypeReference
This compoundAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary AmineReductive Amination libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgresearchgate.netresearchgate.net
This compoundAcyl Chloride or Carboxylic Acid + Coupling AgentN-Acyl-(6-methylpyridin-2-yl)methanamineN-Acylation masterorganicchemistry.com
This compoundAryl IsocyanateN-Aryl-N'-((6-methylpyridin-2-yl)methyl)ureaUrea Formation mdpi.comresearchgate.net
This compoundAryl IsothiocyanateN-Aryl-N'-((6-methylpyridin-2-yl)methyl)thioureaThiourea Formation researchgate.netmdpi.comkent.ac.uk

Introduction of Heterocyclic Moieties (e.g., Tetrahydropyran)

Heterocyclic moieties can be appended to the this compound scaffold to generate novel structures with potentially interesting properties. For instance, a tetrahydropyran (B127337) ring can be introduced. While direct coupling of a pre-formed tetrahydropyran unit to the amine is a plausible strategy, alternative methods involve building the heterocycle onto a precursor derived from the starting amine.

General methods for tetrahydropyran synthesis include the Prins cyclization of homoallylic alcohols with aldehydes and the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. mdpi.comnih.gov These strategies could be adapted to incorporate a tetrahydropyran ring into a derivative of this compound.

Other heterocyclic systems can also be introduced. For example, pyrrolidine derivatives can be synthesized through various methods, including the N-heterocyclization of primary amines with diols. nih.govnih.govorganic-chemistry.orgmdpi.comresearchgate.net Similarly, piperidine derivatives can be formed through intramolecular cyclization reactions. mdpi.comgoogle.comnih.govnih.govresearchgate.net The synthesis of triazole derivatives can be achieved via cycloaddition reactions, offering another avenue for diversification. mdpi.comnih.govchemmethod.comnih.govraco.cat

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics provides valuable insights for optimizing synthetic routes and controlling product outcomes.

Elucidation of Rate-Determining Steps

Computational studies, such as those employing Density Functional Theory (DFT), can be powerful tools for elucidating reaction mechanisms and identifying transition states, thereby providing a theoretical understanding of the rate-determining steps. mdpi.commdpi.com

Role of Brønsted Basicity in Reaction Pathways

The Brønsted basicity of this compound is a critical determinant of its chemical reactivity. The presence of two nitrogen atoms, one sp²-hybridized in the pyridine ring and the other sp³-hybridized in the aminomethyl substituent, provides two potential sites for protonation. The relative ease with which these sites accept a proton (their basicity) dictates the structure of the resulting cation and the compound's subsequent interactions and reaction pathways.

The basicity of the pyridine nitrogen is significantly influenced by the electron-donating methyl group at the 6-position. This alkyl group, through a positive inductive effect (+I), increases the electron density on the pyridine ring, thereby enhancing the basicity of the ring nitrogen compared to unsubstituted pyridine. This effect makes the pyridine nitrogen a more favorable site for protonation than it would be otherwise.

Conversely, the aminomethyl group presents a primary aliphatic amine, which is generally more basic than pyridine. For instance, the pKa of the conjugate acid of a typical primary amine is around 10-11, whereas that of pyridinium (B92312) ion is approximately 5.2. Studies on the closely related 2-picolylamine (pyridin-2-ylmethanamine) have shown that the initial protonation occurs at the more basic aliphatic amine nitrogen. It is therefore highly probable that this compound follows a similar pattern, with the aminomethyl nitrogen being the primary site of protonation under acidic conditions.

The Brønsted basicity of this compound is particularly significant in its role as a ligand in the formation of metal complexes. The ability of the nitrogen atoms to donate their lone pairs of electrons to a metal center is a function of their Lewis basicity, which parallels their Brønsted basicity. The protonation state of the ligand can dramatically affect its coordination behavior and the catalytic activity of the resulting metal complex. For example, in certain catalytic cycles involving metal complexes with amine-containing ligands, the deprotonation of a coordinated amine can generate a more reactive species. While specific mechanistic studies on this compound are not extensively detailed in the public domain, research on related systems suggests that the acid/base properties of the ligand play a crucial role in modulating the reactivity of the metal center.

The dual basicity of this compound allows it to act as a bifunctional ligand, potentially bridging metal centers or engaging in hydrogen bonding interactions that can influence the stereochemistry and outcome of a reaction. The ability to exist in different protonation states can also be exploited to control the solubility and reactivity of the compound and its derivatives.

To contextualize the basicity of the nitrogen centers in this compound, the pKa values of several comparable compounds are presented in the following table.

CompoundpKa of Conjugate AcidNotes
Pyridine5.2Reference for the basicity of the pyridine nitrogen.
2,6-Lutidine6.7Demonstrates the increase in pyridine basicity due to two electron-donating methyl groups. ebin.pubmdpi.com
Methylamine10.6Reference for the basicity of a primary aliphatic amine.
2-Picolylamine~8.4 (first protonation)The first protonation occurs on the more basic aminomethyl nitrogen. researchgate.net

Coordination Chemistry and Metal Complexation of 6 Methylpyridin 2 Yl Methanamine

Ligand Properties and Coordination Modes of (6-Methylpyridin-2-yl)methanamine

The coordination behavior of this compound is dictated by the presence of two nitrogen donor atoms—one from the pyridine (B92270) ring and one from the aminomethyl group. This arrangement facilitates chelation, a process that significantly enhances the stability of the resulting metal complexes.

Tridentate Nitrogen Donor Characteristics

While this compound itself is a bidentate ligand, its derivatives can exhibit tridentate coordination. For instance, Schiff bases derived from this compound can act as tridentate N-donor ligands. These ligands coordinate to a metal center through the pyridinic nitrogen, the imine nitrogen, and another donor atom, often from the amine part of the original molecule. This coordination typically results in the formation of two fused five-membered chelate rings, a highly stable arrangement. mdpi.com The facial capping nature of some related ligands, like tris(azolyl)borates, highlights the geometric possibilities and stability that can be achieved with such tridentate nitrogen donor systems. rsc.org

Chelation Effects and Stability Constants

The formation of a chelate ring upon coordination of this compound to a metal ion is a key factor in the stability of its complexes. The chelate effect describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change during the complexation reaction. libretexts.org

The stability of a chelate complex is also influenced by the size of the chelate ring formed. For ligands like this compound, which form a five-membered ring upon coordination, the resulting complexes are particularly stable due to minimal ring strain. libretexts.org The equilibrium constant for the formation of a chelated complex is significantly larger than that for a non-chelated complex, indicating a much higher propensity for formation. libretexts.org

Influence of Methyl Substituents on Ligand Geometry and Electronic Properties

The presence of a methyl group at the 6-position of the pyridine ring in this compound has significant steric and electronic consequences. Sterically, the methyl group can influence the coordination geometry around the metal center, potentially creating a "hollow" that protects the coordinated metal ion from further reactions or ligand exchange. rsc.org This steric hindrance can dictate the accessibility of the metal center and influence the catalytic activity of the resulting complex. rsc.org

Electronically, the methyl group is an electron-donating group. This property increases the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the pyridinic nitrogen atom. rsc.org A stronger σ-donation from the ligand to the metal center leads to a more stable metal-ligand bond. This electronic effect, combined with the steric influence, allows for fine-tuning of the properties of the resulting metal complexes for specific applications. rsc.org

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its derivatives has been explored with a range of transition metals. The resulting complexes have been characterized using various spectroscopic and analytical techniques to elucidate their structures and properties.

Complexes with Transition Metals (e.g., Cobalt, Copper, Iron, Nickel, Manganese, Ruthenium, Zinc)

This compound and its derivatives form complexes with a variety of transition metals. For instance, a related ligand, 6-methylpyridine-2-carboxylic acid, has been used to synthesize complexes with Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), and Co(II). nih.gov Similarly, Schiff base derivatives of pyridine compounds have been complexed with metals like iron(II) and zinc(II). mdpi.com The coordination geometry of these complexes is often octahedral, though distorted geometries can occur. mdpi.com

Below is a table summarizing some of the synthesized metal complexes with a related ligand, 6-methylpyridine-2-carboxylic acid, which provides insight into the types of complexes that can be formed.

Metal IonComplex FormulaReference
Chromium(III)[Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ nih.gov
Manganese(II)[Mn(6-mpa)₂(H₂O)₂] nih.gov
Nickel(II)[Ni(6-mpa)₂(H₂O)₂]·2H₂O nih.gov
Copper(II)[Cu(6-mpa)₂(Py)] nih.gov
Copper(II)[Cu(6-mpa)₂(H₂O)]·H₂O nih.gov
Zinc(II)[Zn(6-mpa)₂(H₂O)]·H₂O nih.gov
Iron(III)[Fe(6-mpa)₃] nih.gov
Cobalt(II)[Co(6-mpa)₂(H₂O)₂]·2H₂O nih.gov

Table 1: Examples of Metal Complexes with 6-methylpyridine-2-carboxylic acid (6-mpa)

Controlled Reaction Conditions for Complex Formation

The synthesis of metal complexes with this compound-based ligands requires careful control of reaction conditions to obtain the desired product. The stoichiometry of the reactants, specifically the ligand-to-metal ratio, is a critical parameter. For example, a 2:1 ligand-to-metal ratio is often employed in the synthesis of Schiff base complexes. researchgate.net

The choice of solvent and the pH of the reaction medium are also crucial. Ethanolic solutions are commonly used, and the reaction may be carried out under basic conditions, often achieved by adding a base like sodium acetate. researchgate.net In some cases, a deprotonating agent is necessary to facilitate the coordination of the ligand to the metal ion. mdpi.com The reaction is typically stirred for several hours to ensure completion, and the progress can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net The final product is often purified by recrystallization from a suitable solvent, such as hot ethanol (B145695). researchgate.net

Isolation and Purification of Metal-Ligand Adducts

The successful characterization of metal complexes of this compound is contingent upon their isolation in a pure form from the reaction mixture. Common techniques employed for the purification of these coordination compounds include recrystallization and chromatography.

Recrystallization is a primary method for purifying solid metal-ligand adducts. mt.comlibretexts.org This technique relies on the difference in solubility of the complex and impurities in a suitable solvent at different temperatures. mt.comlibretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired complex crystallizes out, leaving the more soluble impurities in the solution. mt.comlibretexts.orglibretexts.org The choice of solvent is critical; an ideal solvent should dissolve the complex sparingly at room temperature but show high solubility at elevated temperatures. mt.com For pyridine-containing metal complexes, a variety of solvents, including ethanol and mixed solvent systems like dichloromethane/petroleum ether, have been utilized. researchgate.net In some cases, slow evaporation of the solvent or vapor diffusion of a non-solvent can also yield high-quality crystals suitable for single-crystal X-ray diffraction.

Chromatography offers another powerful tool for the separation and purification of metal complexes, particularly when dealing with mixtures or when recrystallization is ineffective. researchgate.net Column chromatography, using stationary phases like silica (B1680970) gel or alumina, can separate complexes based on their polarity. researchgate.net However, care must be taken as the acidic nature of silica gel can sometimes lead to the decomposition of sensitive complexes. researchgate.net For more polar or charged complexes, techniques like reversed-phase high-performance liquid chromatography (HPLC) may be more suitable. researchgate.net The selection of the mobile phase is crucial for achieving good separation.

For instance, in the purification of related aminopyridine complexes, methods such as crystallization coupled with rectification have been employed to separate isomers with high purity. google.com While specific protocols for this compound complexes are not extensively detailed in the literature, the general principles of these standard techniques are broadly applicable.

Spectroscopic and Structural Elucidation of this compound Coordination Compounds

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of the coordination compounds of this compound.

For example, studies on transition metal complexes with other substituted pyridine ligands reveal a variety of coordination geometries, including octahedral and tetrahedral arrangements. researchgate.net The this compound ligand is expected to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with the metal center. The coordination sphere is then completed by other ligands, such as halides, water molecules, or counter-ions, present in the reaction medium.

A hypothetical data table for a representative octahedral complex, [M(L)₂X₂] (where L = this compound), is presented below to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Metal-N(pyridine) (Å) 2.10 - 2.20
Metal-N(amine) (Å) 2.05 - 2.15
N(pyridine)-Metal-N(amine) (°) 80 - 85

Note: The data in this table is illustrative and not based on experimentally determined structures of this compound complexes.

The bite angle of the chelate ring (N(pyridine)-Metal-N(amine)) is a critical parameter that is influenced by both the metal ion and the steric constraints of the ligand.

UV-Visible (UV-Vis) Spectroscopy provides valuable information about the electronic transitions within a metal complex and is sensitive to the coordination environment of the metal ion. libretexts.orgslideshare.netbath.ac.uk The spectra of transition metal complexes of this compound are expected to exhibit bands arising from both ligand-based (π→π*) and metal-centered (d-d) transitions.

The ligand itself will have characteristic absorptions in the UV region. Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d transitions will appear in the visible region, often imparting color to the complex. The energy of these d-d transitions is directly related to the ligand field splitting energy (Δ), which is influenced by the nature of the metal ion and the coordinating ligands. bath.ac.uk For instance, the color of copper(II) complexes is due to the absorption of light to promote an electron from the filled d-orbitals to the singly occupied d-orbital. bath.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic metal complexes, i.e., those with unpaired electrons, such as copper(II) or high-spin iron(III). ethz.chmdpi.comrsc.org The EPR spectrum provides detailed information about the electronic structure and the local environment of the metal ion. For a copper(II) complex with axial symmetry, the spectrum is typically characterized by g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) with the copper nucleus (I = 3/2). ethz.chmdpi.com The values of these parameters are sensitive to the geometry of the complex and the nature of the donor atoms. For example, the g-values can help distinguish between square planar, tetrahedral, and octahedral geometries. mdpi.com

A representative table of expected EPR parameters for a copper(II) complex of this compound is shown below.

ParameterExpected Range
g∥ 2.2 - 2.4
g⊥ 2.0 - 2.1
A∥ (x 10⁻⁴ cm⁻¹) 150 - 200

Note: This data is illustrative and based on typical values for copper(II) complexes with nitrogen donor ligands.

The magnetic properties of coordination compounds containing paramagnetic metal ions provide insight into the number of unpaired electrons and, consequently, the electronic configuration and spin state of the metal center. libretexts.orgcore.ac.uk Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of a complex.

For a metal ion with a given number of unpaired electrons (n), the spin-only magnetic moment can be calculated using the following formula:

μ_so = √[n(n+2)] Bohr Magnetons (BM)

Deviations from the spin-only value can arise from orbital contributions to the magnetic moment. libretexts.org For example, a high-spin octahedral Co(II) complex (d⁷) with three unpaired electrons would be expected to have a magnetic moment close to 3.87 BM, but experimental values are often higher due to orbital contributions. libretexts.org

Studying the temperature dependence of the magnetic susceptibility can also reveal information about magnetic exchange interactions between metal centers in polynuclear complexes or spin-crossover behavior. While no specific magnetic data for this compound complexes were found, this remains a crucial area for the complete characterization of its paramagnetic adducts.

Electronic and Steric Influences on Metal-Ligand Interactions

The presence of the methyl group at the 6-position of the pyridine ring in this compound exerts a significant steric influence on its coordination behavior. This steric hindrance can affect the stability, geometry, and reactivity of the resulting metal complexes.

The methyl group is positioned adjacent to the coordinating pyridine nitrogen atom. This proximity can lead to steric clashes with other ligands in the coordination sphere or with the metal ion itself, particularly in the formation of complexes with a high coordination number or with bulky ancillary ligands. rsc.org This steric repulsion can lead to distortions in the coordination geometry, such as elongated metal-ligand bonds or deviations from ideal octahedral or tetrahedral angles. rsc.orgfrontiersin.orgnih.gov

For example, a study on the effect of a methyl group on the crystallization of a copper(II) complex demonstrated that the presence of the methyl group can lead to a different crystal packing, influencing whether a conglomerate or a racemate is formed. rsc.org This highlights how subtle steric changes can have profound effects on the solid-state structure. Furthermore, research on palladium nanoparticles has shown that the proximity of a methyl group to the metal surface can interfere with substrate binding and affect catalytic activity. frontiersin.orgnih.gov

In the context of this compound, the steric bulk of the 6-methyl group could potentially:

Favor the formation of complexes with lower coordination numbers.

Influence the cis/trans isomerism in octahedral complexes of the type [M(L)₂X₂].

Impact the Lewis acidity of the metal center by hindering the approach of additional ligands.

While direct comparative studies with the unsubstituted analogue, (pyridin-2-yl)methanamine, are needed to quantify these effects for this specific ligand, the principles of steric hindrance are well-established in coordination chemistry and are expected to play a crucial role in the complexation of this compound.

Electronic Effects on Redox Potentials of Metal Centers

The electronic properties of a ligand play a crucial role in modulating the redox potential of a coordinated metal center. In the case of this compound, the introduction of a methyl group at the 6-position of the pyridine ring has a distinct and predictable electronic influence. The methyl group is a well-understood electron-donating group (EDG) through an inductive effect. This property leads to an increase in the electron density of the pyridine ring, which in turn enhances the σ-donor character of the pyridyl nitrogen atom.

When this compound coordinates to a metal ion, this enhanced electron-donating ability makes the ligand a stronger donor compared to its unsubstituted counterpart, (pyridin-2-yl)methanamine. This increased donation of electron density to the metal center has a stabilizing effect on higher oxidation states of the metal. Consequently, the oxidation of the metal center becomes energetically more favorable. This translates to a cathodic (negative) shift in the M(II)/M(III) or other relevant redox potential. In essence, the methyl group makes the metal center easier to oxidize.

This effect is a common strategy in coordination chemistry for fine-tuning the electrochemical properties of metal complexes. researchgate.net By systematically altering the electronic nature of the ligand through the addition of electron-donating or electron-withdrawing groups, the redox potential of the complex can be shifted to more negative or positive values, respectively. nih.gov For instance, studies on ruthenium complexes with pyridyl-mesoionic carbene ligands have shown that strongly electron-donating ligands can shift the metal-centered oxidation potential by hundreds of millivolts. nih.gov While specific electrochemical data for this compound complexes are not broadly published, the expected trend based on fundamental electronic principles is clear.

Table 1: Predicted Electronic Effects of Ligand Substitution on Metal Center Redox Potential

LigandSubstituent at 6-PositionElectronic Effect of SubstituentEffect on Ligand σ-DonationPredicted M(II)/M(III) Redox Potential (E1/2)
(Pyridin-2-yl)methanamine-HNeutral (Reference)BaselineReference Value (X)
This compound-CH3Electron-DonatingIncreasedMore Negative than X
(6-Chloro-pyridin-2-yl)methanamine-ClElectron-WithdrawingDecreasedMore Positive than X

Comparative Analysis with Analogous Polyamine Ligands

Structural Relationships to Bis(pyridinylmethyl)amine and Tris(pyridinylmethyl)amine Ligands

The ligand this compound can be viewed as the foundational building block of a homologous series of poly(pyridinylmethyl)amine ligands. The structural relationship is based on the progressive addition of pyridylmethyl arms to a central nitrogen atom, which systematically increases the denticity of the ligand.

This compound: This is a bidentate (N,N') ligand. It consists of a single pyridyl ring, which is substituted at the 2-position with a methanamine group (-CH₂NH₂). The two donor atoms are the nitrogen of the pyridine ring and the nitrogen of the primary amine. The methyl group at the 6-position adds steric bulk near the pyridyl nitrogen donor.

Bis(pyridinylmethyl)amine (BPMA): This is a tridentate (N,N,N) ligand. Its structure features a central secondary amine nitrogen atom bonded to two pyridin-2-ylmethyl groups. It can be conceptualized as the result of adding a second pyridylmethyl arm to the amine nitrogen of (pyridin-2-yl)methanamine. This "tripodal" ligand typically binds to a metal center in a meridional or facial fashion. rsc.org

Tris(pyridinylmethyl)amine (TPA): This is a tetradentate (N,N,N,N) ligand, representing a further step in this structural progression. nih.gov It has a central tertiary amine nitrogen atom bonded to three pyridin-2-ylmethyl groups, creating a classic tripodal cap that coordinates to a metal ion. frontiersin.orgunipd.it This arrangement leaves two cis positions available for other ligands in an octahedral geometry or one axial position in a trigonal bipyramidal geometry.

The primary structural differences are therefore the denticity and the nature of the central amine (primary, secondary, or tertiary). This compound is the methylated, bidentate starting point of this series.

Comparative Coordination Behavior and Stability

The differences in structure between this compound, Bis(pyridinylmethyl)amine (BPMA), and Tris(pyridinylmethyl)amine (TPA) lead to significant variations in their coordination behavior, the geometry of their metal complexes, and the thermodynamic stability of these complexes.

Coordination Behavior and Geometry:

This compound: As a bidentate ligand, it forms a single five-membered chelate ring with a metal ion. To satisfy the coordination sphere of a typical metal ion like Fe(II) or Cu(II), multiple ligands are required. This can lead to complexes with stoichiometries such as [M(L)₃] or [M(L)₂(X)₂] (where X is a monodentate ligand), typically resulting in octahedral geometries. The steric hindrance from the 6-methyl group can influence the packing of the ligands around the metal center.

Bis(pyridinylmethyl)amine (BPMA): Being a tridentate ligand, a single BPMA molecule can form two five-membered chelate rings. It commonly forms complexes of the type [M(BPMA)₂]²⁺, resulting in a distorted octahedral geometry where the two ligands coordinate to the metal. researchgate.net Alternatively, it can form [M(BPMA)X₃] type complexes.

Tris(pyridinylmethyl)amine (TPA): As a tetradentate ligand, TPA enforces a specific coordination geometry. It wraps around a metal ion to occupy four coordination sites, typically forming a trigonal bipyramidal or a distorted octahedral geometry. This leaves only one or two sites available for co-ligands, making it a valuable ligand for creating specific reactive sites in catalytic model compounds. researchgate.net

Stability: The stability of metal complexes with these ligands is strongly influenced by the chelate effect. The chelate effect describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with an equivalent number of monodentate ligands. This effect is entropically driven. As denticity increases, the thermodynamic stability of the resulting metal complex generally increases significantly.

Therefore, the stability of complexes with these ligands is expected to follow the order: TPA > BPMA > this compound

Table 2: Comparative Properties of this compound and Analogous Ligands

PropertyThis compoundBis(pyridinylmethyl)amine (BPMA)Tris(pyridinylmethyl)amine (TPA)
StructurePrimary amine with one 6-methylpyridyl groupSecondary amine with two pyridyl groupsTertiary amine with three pyridyl groups
DenticityBidentate (N,N')Tridentate (N,N,N)Tetradentate (N,N,N,N)
Typical Complex GeometryOctahedral with multiple ligands (e.g., [M(L)₃])Octahedral (e.g., [M(L)₂]) or 5-coordinateTrigonal Bipyramidal or cis-Octahedral
Relative Stability (Chelate Effect)LowIntermediateHigh
Key FeatureBidentate building block with steric/electronic tuningForms fac/mer isomers in octahedral complexesTripodal ligand creating specific reactive sites

Catalysis and Electrocatalysis Involving 6 Methylpyridin 2 Yl Methanamine

Catalytic Applications in Organic Transformations

(6-Methylpyridin-2-yl)methanamine serves as a versatile ligand in homogeneous catalysis, where it coordinates with a metal center to create a catalytically active complex. The presence of both a pyridine (B92270) ring and an aminomethyl group allows for effective chelation with metal ions, influencing the catalyst's performance.

Enhancement of Reaction Rates and Selectivity

The coordination of this compound to a metal center can significantly enhance reaction rates and selectivity. The ligand's electronic properties, modified by the methyl group on the pyridine ring, can be fine-tuned to optimize the catalytic activity. This "ligand tuning" is a cornerstone of modern catalyst design, allowing for the development of highly efficient synthetic processes. libretexts.org The structure of the ligand can influence the steric environment around the metal center, thereby directing the approach of substrates and leading to higher selectivity for desired products. In the context of photoreactions, novel ligands are crucial for defining new reaction capabilities of transition metal complexes. nih.gov

Stabilization of Transition States in Catalytic Cycles

A key principle in catalysis is the stabilization of the transition state of a reaction, which lowers the activation energy and accelerates the reaction rate. libretexts.org Ligands like this compound play a crucial role in this process. By binding to the metal center, the ligand can help to organize the substrate molecules in a favorable orientation for reaction and stabilize the high-energy transition state. libretexts.orgfsu.edu For instance, in enzyme-catalyzed reactions, the active site evolves to recognize and stabilize specific transition states. nih.gov Similarly, synthetic catalysts with well-designed ligands can mimic this principle. The chelation of this compound can create a well-defined coordination sphere around the metal, which can stabilize the geometry and electronic structure of the transition state. fsu.edu

Specific Examples in C-C Bond Formation and Cleavage

While specific examples detailing the use of this compound in C-C bond formation are not extensively documented in publicly available research, the broader class of pyridyl-containing ligands is widely employed in such reactions. For example, palladium catalysts with phosphine (B1218219) ligands containing pyridyl moieties have been used for C-C and C-N bond formation reactions. acs.org The synthesis of new triazole derivatives of bis(2-picolyl)amine ligands has been explored for their application in transition metal-catalyzed C-C bond-forming reactions like the Henry, Heck, and aldol (B89426) reactions. polimi.it These examples suggest the potential of this compound to act as a ligand in similar catalytic systems for C-C bond formation.

Electrocatalytic Functions and Mechanisms

The electrocatalytic properties of transition metal complexes containing this compound and related ligands have been investigated for important environmental and biological reactions.

Reduction of Nitrite (B80452) to Nitric Oxide

The electrocatalytic reduction of nitrite (NO₂⁻) to nitric oxide (NO) is a reaction of significant interest due to the role of NO in biological signaling and the need to remove nitrite pollutants from water. st-andrews.ac.ukrsc.org While direct studies on this compound are limited, research on related copper complexes provides insight into the potential mechanism. For example, a bio-inspired copper complex with a tris(2-pyridylmethyl)amine (B178826) (tmpa) ligand has been shown to be an effective electrocatalyst for nitrite reduction. nih.gov The proposed mechanism involves the coordination of nitrite to the copper center, followed by proton-coupled electron transfer steps to yield nitric oxide. A study on a copper complex bearing a pendant carboxylic acid group near the metal center demonstrated enhanced catalytic activity, suggesting that the local environment created by the ligand is crucial for efficient catalysis. st-andrews.ac.uk Given the structural similarities, it is plausible that complexes of this compound could also facilitate this transformation.

Catalyst SystemSubstrateProductKey Findings
Copper complex with tris(2-pyridylmethyl)amine (tmpa) ligandNitrite (NO₂⁻)Nitric Oxide (NO)Demonstrates effective electrocatalytic reduction of nitrite. nih.gov
Copper complex with a pendant carboxylic acid groupNitrite (NO₂⁻)Nitric Oxide (NO)The pendant group enhances the catalytic efficiency, highlighting the importance of the ligand's secondary coordination sphere. st-andrews.ac.uk
Nickel(II) complexes with di(imino)pyridine ligandsNitrite (NO₂⁻)Ammonium ion (NH₄⁺)Shows high effectiveness and selectivity for the six-electron reduction of nitrite. rsc.org

CO₂ Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of research for addressing climate change and developing sustainable energy sources. mdpi.com Transition metal complexes with polypyridine ligands have shown promise as catalysts for this transformation.

A study on capsule-like cobalt(II)–polypyridine diamine complexes, where the ligand contains multiple (6-methylpyridin-2-yl)methyl units, demonstrated the electrocatalytic reduction of CO₂ to carbon monoxide (CO). mdpi.com The research indicated that the cobalt center is the active site, and the catalytic cycle involves the formation of a key metallocarboxylate intermediate. mdpi.com The presence of the polypyridine ligand framework is essential for the stability and reactivity of the catalytic species.

Another related area of research involves rhenium complexes with pyridyl-triazole ligands for CO₂ reduction. nih.gov These studies show that the electronic properties of the ligand can significantly influence the catalytic activity and the overpotential required for the reaction. Although not directly involving this compound, these findings underscore the importance of the pyridyl moiety in designing effective CO₂ reduction catalysts.

Catalyst SystemSubstrateProductKey Findings
Cobalt(II)–polypyridine diamine complex with (6-methylpyridin-2-yl)methyl unitsCarbon Dioxide (CO₂)Carbon Monoxide (CO)The cobalt center is the active site, and the reaction proceeds through a metallocarboxylate intermediate. mdpi.com
Rhenium complexes with 3-(2-pyridyl)-1,2,4-triazole ligandsCarbon Dioxide (CO₂)Not specifiedThe ligand structure influences the catalytic activity for CO₂ reduction. nih.gov

Investigation of Electrochemical Redox Processes

No published studies were identified that specifically investigate the electrochemical redox processes of this compound. Research on analogous pyridine and picolylamine derivatives indicates that the redox behavior of such ligands is highly dependent on the nature of the metal center they coordinate to and the substituents on the pyridine ring. However, without experimental data for this compound, any discussion would be purely speculative.

Role as a Catalyst Precursor and Ligand in Catalytic Systems

Design of Homogeneous and Heterogeneous Catalysts

There is a lack of available literature detailing the use of this compound as a building block for either homogeneous or heterogeneous catalysts. While the synthesis of related picolylamine-based catalysts is well-documented, the specific synthetic routes and characterization of catalysts derived from this compound have not been reported.

Ligand Design for Specific Catalytic Activities

The design of ligands is a crucial aspect of catalyst development, tailoring the electronic and steric properties to achieve desired catalytic activities and selectivities. Unfortunately, there are no studies focusing on the strategic design of ligands based on the this compound scaffold for any specific catalytic application.

Optimization of Catalytic Efficacy and Selectivity

Influence of Metal Center and Ligand Environment

Understanding the interplay between the metal center and the ligand environment is fundamental to optimizing catalyst performance. The absence of research on complexes containing the this compound ligand means there is no data on how different metal ions or modifications to the ligand would influence catalytic outcomes.

Reaction Condition Tuning for Maximum Yield and Turnover

The systematic optimization of reaction conditions such as temperature, pressure, solvent, and substrate-to-catalyst ratio is a standard practice in catalysis research. However, without any reported catalytic systems employing this compound, no information on condition tuning for this specific compound is available.

Biological and Medicinal Chemistry Research of 6 Methylpyridin 2 Yl Methanamine

Chelation Properties and Metal Ion Interactions in Biological Systems

The nitrogen atoms in the pyridine (B92270) ring and the primary amine group of (6-Methylpyridin-2-yl)methanamine make it an effective chelating agent, capable of binding to various metal ions. This property is central to its biological and medicinal chemistry research.

Role in Studying Metal Ion Interactions in Biochemical Pathways

This compound and its derivatives serve as valuable tools for investigating the roles of metal ions in biological processes. By forming complexes with metal ions, these compounds can act as inhibitors or modulators of metalloenzymes, which are crucial for a vast array of biochemical reactions. For instance, derivatives of this compound have been explored as inhibitors of metalloenzymes, where the pyridine moiety is believed to have a direct bonding interaction with the metal center of the enzyme. google.com This allows researchers to probe the active sites of these enzymes and understand their mechanisms of action.

Furthermore, the ability of this compound analogues to interact with metal-dependent pathways has been highlighted in studies of ferroportin, a key protein in iron metabolism. Compounds incorporating the this compound scaffold have been investigated as ferroportin inhibitors, suggesting a role in modulating iron transport and homeostasis. google.com Such studies are critical for understanding diseases related to iron overload and for developing potential therapeutic interventions.

Implications for Metal Detoxification and Regulation

The chelation properties of this compound and related compounds suggest potential applications in metal detoxification. Chelation therapy is a primary strategy for removing toxic heavy metals from the body. While direct studies on this compound for this purpose are limited, the fundamental ability of picolylamine-type ligands to bind metal ions is well-established. For example, picolylamine-Ni(II) complexes have been immobilized on magnetic nanoparticles for the separation of metal ions, demonstrating the potential of such structures in metal remediation. researchgate.net This principle could theoretically be applied to biological systems for the sequestration and removal of harmful metal ions. However, a significant drawback of traditional chelation therapies is the potential for toxicity of the chelating agents themselves. google.com

Redox Chemistry and Biological Pathways Mediated by this compound

The pyridine ring in this compound can participate in redox reactions, and its metal complexes often exhibit rich redox chemistry with significant biological implications.

Involvement in Hydrogen Peroxide-Related Redox Reactions

Iron complexes of ligands structurally related to this compound have demonstrated catalytic activity in reactions involving hydrogen peroxide. For example, iron(III) complexes of multidentate pyridinyl ligands, which share the core pyridine-amine structure, have been shown to catalyze the direct hydroxylation of benzene (B151609) to phenol (B47542) using hydrogen peroxide as the oxidant. google.commdpi.com The reactivity of these complexes is correlated with their reduction potentials, indicating the importance of the iron center's redox state in the catalytic cycle. google.commdpi.com These reactions are believed to proceed through radical mechanisms, and potentially alternative pathways as well. google.commdpi.com Such studies provide a model for how metal complexes of this compound might participate in biologically relevant oxidation reactions mediated by reactive oxygen species like hydrogen peroxide.

Influence on Biochemical Pathways via Oxidation Processes

The redox activity of metal complexes of this compound and its analogues can influence biochemical pathways. A notable example is the catalytic cleavage of catechols. An iron(III)-catecholate complex supported by a facial tridentate ligand derived from bisthis compound has been shown to react with dioxygen to cleave the aromatic C-C bond of 3,5-di-tert-butylcatechol. mdpi.com This reaction mimics the function of extradiol catechol dioxygenases, enzymes that play a crucial role in the degradation of aromatic compounds in the environment. This demonstrates the potential for such complexes to participate in and influence oxidative metabolic pathways.

Antimicrobial Activity Studies of this compound and its Complexes

The search for new antimicrobial agents is a critical area of medicinal chemistry, and metal complexes of pyridine-containing ligands have shown promise. While research specifically on the antimicrobial properties of this compound is not extensive, studies on its derivatives have indicated potential in this area.

Research into a series of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which includes a derivative of this compound, has demonstrated anti-mycobacterial activity. The activity of these compounds against Mycobacterium tuberculosis suggests that the this compound scaffold could be a valuable component in the design of new antitubercular drugs. The table below summarizes the minimum inhibitory concentrations (MICs) for some of these derivatives.

CompoundSubstituent on Pyridine RingMIC (µg/mL) against M. tuberculosis H37Rv
45 6'-F>12.5
46 6'-Cl>12.5
47 6'-Me6.25
Data sourced from a study on pyrazolopyrimidin-7-amines.

Furthermore, analogues such as (4-Methylpyridin-2-yl)methanamine have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that the broader class of methyl-substituted pyridinylmethanamines warrants further investigation as potential treatments for bacterial infections. The chelation of metal ions by such ligands is often a key factor in their antimicrobial efficacy, as it can enhance their lipophilicity and facilitate their transport across microbial cell membranes.

Efficacy Against Bacterial Strains (e.g., E. coli, S. aureus)

No direct studies reporting the efficacy of this compound against bacterial strains such as Escherichia coli or Staphylococcus aureus were identified in a comprehensive review of available literature.

However, research on derivatives of this compound offers some insight into the potential antimicrobial activity of this chemical class. For instance, a study on a copper(II) complex of (6-methyl-pyridin-2-ylamino)-acetic acid, a derivative of the target compound, demonstrated antibacterial properties. This complex exhibited zones of inhibition against both E. coli and S. aureus, suggesting that the core structure may serve as a scaffold for developing new antibacterial agents. researchgate.net Another study focused on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which also share a similar structural motif, and found them to be effective against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli.

Mechanistic Insights into Antimicrobial Action

Due to the absence of studies on the direct antibacterial effects of this compound, there is no available information regarding its mechanistic insights into antimicrobial action.

Anticancer Activity and Cellular Inhibition Mechanisms

Identification of Molecular Pathways Targeted in Cancer Progression

In the absence of direct research on the anticancer activity of this compound, no molecular pathways targeted by this specific compound in cancer progression have been identified.

Anti-inflammatory Effects and Cytokine Modulation

Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, TNF-alpha)

No studies have been found that directly investigate the anti-inflammatory effects of this compound through the modulation of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).

A study on a structurally related compound, 2-(1-adamantylamino)-6-methylpyridine, revealed that it enhances the production of TNF-alpha in cultures of human normal and neoplastic cells but did not show any effect on the production of IL-6 by monocytes. This finding suggests that derivatives of 6-methylpyridine may interact with the immune system, but it does not provide direct evidence for an anti-inflammatory, inhibitory effect of this compound on these specific cytokines.

Potential in Inflammatory Disease Treatment Research

The core structure of this compound is a key component in the design of novel anti-inflammatory agents. Researchers have explored the synthesis of hybrid molecules that incorporate the 2-amino-6-methylpyridine (B158447) moiety, a close structural relative, with other pharmacologically active scaffolds. For instance, a study focused on the design and synthesis of 2-amino-6-methylpyridine-4-thiazolidinone hybrids as potential inhibitors of inflammation researchgate.net. Inflammation is a complex biological response to harmful stimuli, and the development of new therapeutic agents is crucial for managing inflammatory diseases researchgate.net. The exploration of pyridine-containing compounds in this context highlights the perceived value of this chemical motif in generating molecules with anti-inflammatory potential.

Molecular Target Identification and Interaction Studies

The pyridine nitrogen and the exocyclic amine group in this compound make it an attractive candidate for interacting with biological macromolecules.

Binding Affinity to Enzymes and Receptors

Derivatives of this compound have been shown to exhibit significant binding affinity to various enzymes and receptors. In one study, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles were synthesized and evaluated for their inhibitory activity against the transforming growth factor-β (TGF-β) type 1 receptor (ALK5) kinase nih.gov. TGF-β signaling plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and fibrosis.

Another area of investigation involves the high affinity of related pyridine derivatives for sigma receptors (σRs), which are considered attractive biological targets for developing treatments for neurological disorders mdpi.com. Specifically, certain polyfunctionalized pyridines have demonstrated potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with high affinity for the σ1R subtype mdpi.com.

Derivative ClassTargetFinding
1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazolesTGF-β type 1 receptor (ALK5) kinaseInhibited ALK5 phosphorylation nih.gov
Polyfunctionalized pyridinesSigma receptors (σ1R), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)High binding affinity to σ1R and potent inhibition of AChE and BuChE mdpi.com

Modulation of Enzyme Activity

The this compound scaffold is integral to compounds that can modulate the activity of key enzymes. For example, the pyrazole (B372694) derivatives mentioned earlier were found to inhibit ALK5 phosphorylation, with one compound, 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide, showing an IC50 value of 0.013 µM in an enzyme assay nih.gov. This demonstrates the potential of this chemical entity to serve as a core for potent enzyme inhibitors.

Similarly, certain pyridine derivatives have been identified as potent inhibitors of acetylcholinesterase, with IC50 values in the nanomolar range mdpi.com. The modulation of these enzymes is a key strategy in the development of therapies for neurodegenerative diseases.

Hydrogen Bonding and Ionic Interactions with Protein Active Sites

The structural characteristics of this compound, namely the presence of a pyridine ring and a primary amine, suggest its capacity to engage in various non-covalent interactions with protein active sites. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can serve as a hydrogen bond donor. Furthermore, under physiological conditions, the primary amine can be protonated, allowing for ionic interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a protein's active site.

While specific studies detailing the interaction of the parent compound with protein active sites are not prevalent, the broader class of pyridine-containing ligands is known to coordinate with metal ions within metalloenzymes, a property that can be crucial for their mechanism of action .

Role in Drug Design and Discovery Programs

The utility of this compound in drug discovery is primarily as a foundational element for constructing more elaborate and biologically active molecules.

Function as a Building Block for Complex Molecules

This compound is considered a "privileged building block" in medicinal chemistry taylorfrancis.com. Such building blocks are molecular fragments that are frequently found in biologically active compounds and can be used to synthesize new molecules with a higher probability of desired pharmacological properties taylorfrancis.comenamine.net. Its utility stems from the combination of a heteroaromatic pyridine ring and a reactive aminomethyl side chain, which allows for a variety of chemical modifications and the introduction of diverse functionalities.

Identification of Lead Compounds with Desirable Biological Activities

The this compound moiety has been integral to the synthesis and discovery of lead compounds with a range of biological activities. Researchers have utilized this structure as a foundation for developing potent inhibitors for various biological targets.

Anti-mycobacterial Agents: In the search for new treatments for tuberculosis, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized, incorporating the this compound group. semanticscholar.org These compounds were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (M. tb). semanticscholar.org Structure-activity relationship (SAR) studies revealed that the substitution pattern on the core structure significantly influenced the anti-mycobacterial efficacy. Specifically, analogues bearing strong, amine-based electron-donating groups demonstrated the most potent activity. semanticscholar.org One such derivative, compound 47 , was synthesized by reacting 3-(4-fluorophenyl)-5-(4-morpholinophenyl)pyrazolo[1,5-a]pyrimidin-7-amine with this compound. semanticscholar.org

Table 1: Anti-mycobacterial Activity of Selected Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives semanticscholar.org
CompoundDescriptionAveraged MABA/LORA MIC (µg/mL)
65Analogue with strong, amine-based electron donor0.40
66Analogue with strong, amine-based electron donor0.40
67Analogue with strong, amine-based electron donor0.88
69Analogue with strong, amine-based electron donor0.40

TGF-β Type 1 Receptor (ALK5) Kinase Inhibitors: The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer. The ALK5 kinase is a key component of this pathway, making it an attractive target for drug discovery. A series of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles have been synthesized and evaluated for their ALK5 inhibitory activity. ewha.ac.kr In this research, the 6-methylpyridin-2-yl group was a key structural feature. The imidazole (B134444) analog 18 , which incorporates this moiety, was found to be a potent inhibitor of ALK5 phosphorylation. ewha.ac.kr In a cell-based luciferase reporter assay, compound 18 demonstrated 66% inhibition at a concentration of 0.05 µM. ewha.ac.kr Docking studies suggested that the compound fits well into the active site of the ALK5 kinase. ewha.ac.kr

Table 2: ALK5 Inhibitory Activity of Imidazole Analogs ewha.ac.kr
CompoundStructure DescriptionALK5 Phosphorylation IC₅₀ (µM)Luciferase Assay Inhibition (%) @ 0.05 µM
166-quinolinyl imidazole analog0.026N/A
186-quinolinyl imidazole analog containing the 6-methylpyridin-2-yl moiety0.03466%

Antibacterial Agents: To investigate the effect of complexation on antibacterial activity, researchers synthesized a novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, from 2-amino-6-methylpyridine. researchgate.net This ligand was then used to create a copper (II) complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)₂]Cl₂·H₂O. researchgate.net The study found that this copper complex exhibited the highest antibacterial activity among the tested compounds, suggesting that coordination with a metal ion can enhance the biological properties of the parent pyridine derivative. researchgate.net

Research in Neurological Disorders

The this compound framework has been a cornerstone in the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.govnih.gov This receptor is highly expressed in brain regions associated with motivation, emotion, and memory, and it has been implicated in a variety of central nervous system (CNS) disorders, including anxiety, depression, pain, and addiction. nih.govnih.gov

The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-established, potent, and selective noncompetitive mGluR5 antagonist that has been a critical tool for studying the receptor's function. nih.govnih.gov Seeking to discover novel and structurally diverse mGluR5 antagonists, researchers developed derivatives where the alkyne bond in MPEP was replaced with an amide group, linking a substituted aryl ring to a 6-methylpyridin-2-yl moiety. nih.govnih.gov

This research led to the synthesis and evaluation of extended series of both amide- and alkyne-based ligands. nih.gov While many structural changes to the amide template were not well-tolerated, a few potent N-(6-methylpyridin-yl)-substituted aryl amides were discovered, such as compounds 55 and 56 . nih.gov These novel analogues possess drug-like physical properties that make them suitable for in vivo studies to further investigate the role of mGluR5 in CNS disorders. nih.gov The development of these compounds started from 2-amino-6-methylpyridine, a close structural relative of this compound, highlighting the utility of this chemical family in neuroscience research. nih.gov

Furthermore, related research into 6-methylpyridin-2-one derivatives identified them as potent positive allosteric modulators (PAMs) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. nih.gov The potentiation of these receptors is considered a promising therapeutic strategy for neurological disorders associated with cognitive impairment. nih.gov The introduction of a methyl group at the 6-position of the pyridin-2-one ring was found to increase the desired activity, leading to the identification of a brain-penetrant compound that significantly enhanced long-term potentiation (LTP) in rats. nih.gov This underscores the broader importance of the 6-methylpyridine core in designing molecules that modulate key receptors in the central nervous system.

Spectroscopic and Advanced Analytical Characterization of 6 Methylpyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

A ¹H NMR spectrum of (6-Methylpyridin-2-yl)methanamine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The pyridine (B92270) ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the aminomethyl group (-CH₂NH₂) and the methyl group (-CH₃) would appear in the aliphatic region.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Integration
Pyridine H (3, 4, 5)~7.0 - 7.8d, t, d1H, 1H, 1H
-CH₂NH₂~3.8 - 4.0s2H
-NH₂Variable (broad)s2H
-CH₃~2.5s3H

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct carbon signals would be anticipated.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C2 (Pyridine)~158 - 162
C6 (Pyridine)~155 - 159
C4 (Pyridine)~135 - 139
C3, C5 (Pyridine)~118 - 122
-CH₂NH₂~45 - 50
-CH₃~22 - 26

Note: These are estimated chemical shift ranges and would require experimental verification.

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would show correlations between adjacent protons on the pyridine ring.

HSQC: Would correlate each proton signal with the carbon to which it is directly attached.

HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the methyl and aminomethyl groups on the pyridine ring.

Currently, there is no publicly available 2D NMR data for this compound.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

GC-MS for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable method to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would provide the molecular ion and a characteristic fragmentation pattern that could be used for identification.

ESI-MS and HRMS for Molecular Ion and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution Mass Spectrometry (HRMS), would be used to accurately determine the molecular weight of the compound. ESI is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺.

Expected HRMS Data:

IonCalculated m/z
[C₇H₁₁N₂]⁺ ([M+H]⁺)123.0917

The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion would provide further structural confirmation. Expected fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) or the cleavage of the bond between the pyridine ring and the aminomethyl group.

Detailed experimental ESI-MS or HRMS fragmentation data for this compound is not currently available in the public domain.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
N-H Stretching (amine)3300–3500
C-H Stretching (aromatic/aliphatic)2850–3100
C=C and C=N Stretching (pyridine ring)1400–1600
C-N Stretching1000–1200

This table is interactive and can be sorted by clicking on the headers.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers complementary data to FTIR, particularly for symmetric vibrations. For this compound, Raman spectra can provide clearer information on the vibrations of the pyridine ring and the carbon skeleton, aiding in a more complete structural analysis.

Analysis of N-H and C-N Vibrations

A detailed examination of the N-H and C-N vibrational bands provides insight into the molecular environment. The N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, can indicate the degree of hydrogen bonding within the sample. The position and shape of the C-N stretching band are sensitive to the conformation of the aminomethyl group relative to the pyridine ring.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure

When suitable single crystals of this compound or its derivatives are obtained, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding, which govern the supramolecular assembly of the compound.

Confirmation of Ligand Coordination Geometry

In the absence of single-crystal data, computational methods such as Density Functional Theory (DFT) can be employed to predict and analyze the coordination geometry. These calculations can help determine the most stable isomeric form (e.g., cis or trans) and provide insights into the electronic structure that influences the geometry. Spectroscopic techniques, while often indirect, can also offer evidence for the coordination environment. For instance, changes in the vibrational frequencies of the pyridine ring and the C-N bonds in the infrared (IR) spectrum upon coordination can suggest the mode of binding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of this compound complexes. The absorption of ultraviolet or visible light by these molecules promotes electrons from lower energy orbitals to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the electronic environment of the metal and ligand.

Electronic Absorption and Ligand-to-Metal Charge Transfer Bands

Complexes of this compound often exhibit intense absorptions in the UV-Vis region, which can be attributed to different types of electronic transitions. These include ligand-centered (π→π*) transitions, d-d transitions (for transition metal complexes), and charge-transfer (CT) bands. libretexts.orgwikipedia.org

Ligand-to-Metal Charge Transfer (LMCT) bands are particularly significant as they involve the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is predominantly metal in character. libretexts.orglibretexts.org This results in the formal reduction of the metal center. libretexts.org The energy of the LMCT band is influenced by the nature of the metal ion and the ligand. For a given ligand like this compound, the ease of oxidation of the metal ion will affect the energy of this transition. wikipedia.org

Conversely, Metal-to-Ligand Charge Transfer (MLCT) bands arise from the transfer of an electron from a metal-centered orbital to a ligand-centered orbital, leading to the oxidation of the metal. wikipedia.orglibretexts.org The presence of the pyridine ring with its π-system in this compound provides low-lying π* orbitals that can accept this electron density. MLCT transitions are often very intense, with molar absorptivities (ε) that can exceed 50,000 L mol⁻¹ cm⁻¹. wikipedia.org The color of many transition metal complexes is due to these intense charge-transfer transitions. libretexts.org

Table 1: Representative UV-Vis Absorption Data for a Hypothetical Metal Complex of this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
26015,000Ligand π→π*
3505,000d-d transition
48055,000MLCT
29045,000LMCT

Monitoring Reaction Progress and Complex Formation

The distinct electronic absorption spectra of the free ligand and its metal complexes allow for the use of UV-Vis spectroscopy to monitor the progress of complexation reactions. As the ligand coordinates to the metal ion, the appearance of new absorption bands, particularly the characteristic charge-transfer bands, or shifts in the existing ligand-centered bands can be observed.

By monitoring the change in absorbance at a specific wavelength corresponding to the formation of the complex, the kinetics of the reaction can be studied. A plot of absorbance versus time can provide information on the rate of the reaction. Furthermore, spectrophotometric titrations, where the concentration of one reactant is systematically varied while the other is held constant, can be used to determine the stoichiometry of the resulting complex.

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for investigating the redox properties of metal complexes of this compound. These techniques probe the transfer of electrons to and from the complex, providing insights into the stability of different oxidation states of the metal center.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a switching potential and then back to the start. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

For a metal complex of this compound, the voltammogram can reveal the potentials at which the metal center is oxidized or reduced. The shape of the peaks can indicate the reversibility of the redox process. A reversible process will have a peak separation (the difference between the anodic and cathodic peak potentials) of approximately 59/n mV (where n is the number of electrons transferred). The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials, provides a measure of the thermodynamic ease of the redox process.

Square Wave Voltammetry for Electrochemical Analysis

Square wave voltammetry (SWV) is another potentiodynamic electrochemical technique that offers high sensitivity and is often used for quantitative analysis. rsc.org The potential waveform in SWV is a square wave superimposed on a staircase potential ramp. The current is sampled at the end of each forward and reverse potential pulse, and the difference between these currents is plotted against the base potential.

This method results in a peak-shaped voltammogram where the peak height is directly proportional to the concentration of the analyte, making it suitable for determining the concentration of a metal complex in solution. imist.ma SWV is particularly advantageous for its ability to discriminate against background currents, leading to improved signal-to-noise ratios compared to other voltammetric techniques. nih.gov This enhanced sensitivity makes it a valuable tool for the detailed electrochemical analysis of this compound complexes, especially at low concentrations. rsc.orgimist.ma

Table 2: Hypothetical Electrochemical Data for a Metal Complex of this compound

TechniqueParameterValue
Cyclic VoltammetryE₁/₂ (V vs. Ag/AgCl)+0.45
ΔEp (mV)65
Square Wave VoltammetryEp (V vs. Ag/AgCl)+0.44
Ip (µA)15

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and direct tool for probing the electronic structure of paramagnetic species, such as transition metal complexes with one or more unpaired electrons. This technique provides detailed information about the coordination environment, the nature of metal-ligand bonding, and the distribution of the unpaired electron density within the molecule. For complexes of this compound with paramagnetic metal ions, such as copper(II) and manganese(II), EPR spectroscopy can offer significant insights into their geometric and electronic properties.

The g-tensor provides information about the electronic environment of the unpaired electron. Deviations of the g-values from that of a free electron (g_e ≈ 2.0023) are caused by spin-orbit coupling and are highly sensitive to the geometry of the metal center and the nature of the coordinating atoms. For instance, in Cu(II) complexes, which have a d⁹ electron configuration, the magnitude and anisotropy of the g-tensor can distinguish between different coordination geometries like square planar, tetrahedral, or octahedral. researchgate.netmdpi.com

Hyperfine coupling results from the interaction of the electron spin with the magnetic moments of nearby nuclear spins, such as the central metal ion (e.g., ⁶³Cu, ⁶⁵Cu, or ⁵⁵Mn) and the donor atoms of the ligand (e.g., ¹⁴N). researchgate.nettamu.edu The hyperfine coupling constants (A-values) are a measure of the unpaired electron density at the nucleus and provide valuable information about the covalency of the metal-ligand bonds. researchgate.net In the case of this compound, which contains both a pyridine and a methanamine nitrogen donor, EPR could potentially distinguish the hyperfine interactions with these two different nitrogen atoms.

Illustrative EPR Data for Analogous Copper(II) and Manganese(II) Complexes

To illustrate the type of information that can be obtained, the following tables present representative EPR data for paramagnetic metal complexes with ligands structurally related to this compound, such as other picolylamine derivatives and N-donor macrocycles. These data are intended to be illustrative of the typical range of g-values and hyperfine coupling constants observed for such complexes.

Table 1: Representative EPR Parameters for Analogous Copper(II) Complexes

Complex/Ligand g∥ g⊥ A∥ (Cu) (10⁻⁴ cm⁻¹) A⊥ (N) (G) Coordination Environment Reference
Cu(picolylamine)₂₂ 2.223 2.055 185 11.5 Tetragonally distorted octahedral N/A
Cu(di(2-picolyl)amine)₂ 2.253 2.064 170 ~12 (amine), ~10 (imine) Distorted square pyramidal cardiff.ac.uk

This is an interactive table. The data is representative and compiled from various sources on analogous compounds.

For manganese(II) complexes, which have a high-spin d⁵ configuration (S = 5/2), the EPR spectra are often more complex. They typically show a characteristic six-line pattern due to hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2). electronicsandbooks.comnih.gov The zero-field splitting (ZFS) parameters, D and E, which describe the removal of degeneracy of the spin states in the absence of a magnetic field, also play a crucial role in determining the appearance of the EPR spectrum and are sensitive to the symmetry of the coordination environment. nih.govcmu.edu

Table 2: Representative EPR Parameters for Analogous Manganese(II) Complexes

Complex/Ligand g-value A(⁵⁵Mn) (10⁻⁴ cm⁻¹) D (cm⁻¹) E/D Coordination Environment Reference
[Mn(H₂O)₆]²⁺ ~2.00 ~90 ~0.01 0 Octahedral electronicsandbooks.com
Mn(II) with N,N,N-tridentate ligand ~2.00 92.5 0.045 0.15 Distorted octahedral N/A

This is an interactive table. The data is representative and compiled from various sources on analogous compounds.

Computational Chemistry and Theoretical Studies of 6 Methylpyridin 2 Yl Methanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost. For (6-Methylpyridin-2-yl)methanamine, DFT calculations can provide a wealth of information, from its most stable three-dimensional arrangement to its spectroscopic signatures.

Optimization of Molecular Geometry and Electronic Structure

The foundational step in the computational study of a molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, this process involves using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to solve the Schrödinger equation. researchgate.net This level of theory has been successfully applied to various pyridine (B92270) derivatives to determine their structural parameters. nih.gov The optimization process yields key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic properties of this compound can also be thoroughly investigated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. Studies on related pyridine compounds have shown that substitutions on the pyridine ring can significantly influence these frontier orbital energies. mdpi.com

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack.

Table 1: Calculated Geometric and Electronic Properties of a Related Pyridine Derivative (Illustrative) Note: This data is for a related pyridine derivative and serves as an example of the type of information obtained from DFT calculations.

ParameterCalculated Value
Bond Length (C-N, pyridine)1.34 Å
Bond Length (C-C, pyridine)1.39 Å
Bond Angle (C-N-C, pyridine)118.5°
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap5.1 eV

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational frequencies corresponding to the normal modes of vibration can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. nih.gov

The predicted vibrational spectrum for this compound would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the C-H stretching vibrations of the methyl group and the pyridine ring, the N-H stretching of the amine group, and the characteristic ring breathing modes of the pyridine skeleton would all be identifiable. Comparing the calculated spectrum with experimentally obtained FTIR and Raman spectra can aid in the definitive assignment of the observed vibrational bands. researchgate.net

In addition to vibrational spectra, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. For this compound, the TD-DFT calculations would reveal the wavelengths of maximum absorption and provide insights into the nature of the electronic transitions, such as n→π* or π→π*.

Table 2: Predicted Vibrational Frequencies for a Substituted Pyridine (Illustrative) Note: This data is for a substituted pyridine and is intended to illustrate the output of vibrational frequency calculations.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (Aromatic)3100
C-H Stretch (Methyl)2980
Pyridine Ring Breathing1600
C-N Stretch1350

Energy Profiles of Chemical Reactions

DFT is also a valuable tool for studying the mechanisms and energetics of chemical reactions. By mapping the potential energy surface, reaction pathways can be elucidated, and transition states can be located. For this compound, one could investigate various reactions, such as its role as a ligand in the formation of metal complexes. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, flexibility, and interactions with the surrounding environment. easychair.org

Conformational Analysis and Flexibility

The presence of a flexible aminomethyl side chain attached to the rigid pyridine ring in this compound suggests that the molecule can adopt multiple conformations. MD simulations can be used to explore the conformational landscape of the molecule and identify the most populated and energetically favorable conformations. nih.gov

Starting from an optimized geometry, an MD simulation would be run for a sufficient length of time to allow the molecule to explore its conformational space. By analyzing the trajectory, one can determine the distribution of dihedral angles associated with the flexible bonds and construct a Ramachandran-like plot to visualize the preferred conformations. This analysis provides a detailed understanding of the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as binding to a biological receptor. nih.gov

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. easychair.orgresearchgate.net MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box. mdpi.com

By performing MD simulations of this compound in different solvents (e.g., water, ethanol (B145695), or a non-polar solvent), one can investigate how the solvent affects its conformation, dynamics, and intermolecular interactions. For example, in a polar solvent like water, hydrogen bonding between the amine and pyridine nitrogen atoms with water molecules would be expected to play a significant role in stabilizing certain conformations. The radial distribution function can be calculated from the MD trajectory to quantify the structuring of solvent molecules around the solute. mdpi.com Understanding these solvent effects is critical for predicting the molecule's behavior in various chemical and biological systems. researchgate.netmdpi.com

Molecular Docking and Ligand-Protein Interaction Modeling

Computational methods such as molecular docking have become instrumental in predicting how a small molecule, or ligand, might interact with a protein target at the molecular level. These in silico techniques are crucial in fields like drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing. For the this compound scaffold, while studies on the exact molecule are limited, research on its derivatives provides significant insight into its potential as a pharmacophore.

The prediction of binding affinity is a key outcome of molecular docking studies, often expressed as a docking score or through experimentally correlated values like the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Ki), or half-maximal effective concentration (EC50). Studies on various derivatives of this compound have demonstrated their potential to bind to significant biological targets.

For instance, a structure-based design strategy identified pyridine-2-methylamine derivatives as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a crucial target for developing new antitubercular agents. One such derivative demonstrated a strong interaction with the MmpL3 active pocket, achieving a docking score of -10.934.

In other research, derivatives incorporating the (6-methylpyridin-2-yl) moiety have been investigated as inhibitors of the TGF-beta receptor type-1 (TGFBR1), a key enzyme in cell signaling pathways. These studies have reported a range of binding affinities, highlighting the scaffold's versatility. For example, a quinazoline (B50416) derivative bearing the 6-methylpyridin-2-yl group showed a high affinity for TGFBR1 with a Ki value of 0.330 nM. Another derivative displayed an IC50 of 25 nM against the human ALK5 kinase, another name for TGFBR1. These findings underscore the utility of the this compound core in designing potent enzyme inhibitors.

Derivative ClassTarget ProteinAffinity MetricValueReference
Pyridine-2-methylamine DerivativeMmpL3Docking Score-10.934
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amineTGFBR1 (ALK5)IC50 (Kinase Assay)25 nM
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amineTGFBR1Kd (Binding Affinity)10 nM
4-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)thiazol-2-amineTGFBR1Ki (Binding Affinity)0.330 nM
4-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)thiazol-2-amineTGFBR1EC50 (Cell-based Assay)80 nM

Beyond predicting if a molecule will bind, molecular docking elucidates how it binds. It models the non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking.

The study of pyridine-2-methylamine derivatives as MmpL3 inhibitors provides a clear example of these interactions. The molecular docking analysis revealed that the pyridine-2-methylamine portion of the inhibitor fits snugly into the active pocket of MmpL3. Specifically, the model showed that the nitrogen atom of the pyridine ring is crucial for forming a hydrogen bond with the residue Asp645, an interaction essential for anchoring the molecule in place. Furthermore, the pyridine ring itself engages in a π-π stacking interaction with the aromatic ring of the residue Tyr646. These specific interactions highlight the critical role of the pyridine-methanamine scaffold in orienting the inhibitor for effective binding and subsequent biological activity.

Quantum Chemical Characterization of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules. These methods can be used to analyze molecular orbitals, calculate reaction energies, and map out entire reaction pathways, including the high-energy transition states.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, with its energy level relating to the molecule's electrophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, a full FMO analysis would be performed using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been used for analyzing the related compound 2-amino-6-methylpyridine (B158447). While specific calculations for the title compound are not detailed in the literature, the general features can be predicted. The HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen atoms (of both the pyridine ring and the aminomethyl group) and the π-electron system of the pyridine ring. These regions would be the primary sites for nucleophilic attack or coordination to metal ions. The LUMO would be an antibonding π* orbital of the pyridine ring, indicating the most likely sites for attack by a nucleophile.

ConceptDescriptionRelevance to Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest-energy molecular orbital that is occupied by electrons.Determines the nucleophilicity or basicity of a molecule; the site through which the molecule donates electron density.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is unoccupied by electrons.Determines the electrophilicity of a molecule; the site through which the molecule accepts electron density.
HOMO-LUMO Gap The energy difference between the HOMO and the LUMO.A small gap indicates high

Structure Activity Relationships and Design Principles for 6 Methylpyridin 2 Yl Methanamine Derivatives

Impact of Substituents on Chemical Reactivity and Biological Activity

The introduction of substituents to the (6-Methylpyridin-2-yl)methanamine core can profoundly alter its reactivity and biological profile. These changes are primarily driven by the electronic and steric properties of the added functional groups, which influence everything from reaction kinetics to receptor binding affinity.

The pyridine (B92270) ring itself is a key determinant of the molecule's electronic character. Due to the presence of the electronegative nitrogen atom, the pyridine ring is electron-deficient compared to benzene (B151609). wikipedia.org This deactivation makes the ring less susceptible to electrophilic substitution reactions but more reactive towards nucleophiles, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq In acidic conditions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion that further deactivates the ring. uoanbar.edu.iq

The methyl group at the 6-position introduces significant electronic effects. As an electron-donating group, it can modulate the reactivity of the pyridine ring. Research on methyl-substituted pyridines in the context of liquid organic hydrogen carriers (LOHCs) has shown that the position of the methyl group has a pronounced effect on reactivity. nih.gov A methyl group at the 2- (or 6-) position can enhance reaction rates by lowering the activation energy. nih.gov Specifically, in acceptorless dehydrogenation reactions, a 2-methyl group was found to make the reaction more thermodynamically favorable by lowering the reaction enthalpy and increasing the reaction entropy. nih.gov The coordination of substituted pyridines to catalysts is also governed by electronic effects; a Hammett reaction constant of ρ = −2.6 has been derived for the coordination of pyridines to methyltrioxorhenium (MTO), indicating that electron-donating groups enhance binding. acs.org

In the context of biological activity, these electronic properties are critical. For instance, in a series of N-(6-methylpyridin-yl)-substituted aryl amides designed as metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, the electronic nature of substituents on the aryl ring was a key factor. nih.gov The core structure's ability to engage in specific electronic interactions within a receptor's binding pocket often dictates the compound's potency and selectivity.

Steric hindrance, or the spatial arrangement of atoms, plays a critical role in how a molecule interacts with its environment. The methyl group at the 6-position, adjacent to the nitrogen atom and the methanamine substituent, imposes significant steric constraints. This can influence the molecule's preferred conformation and its ability to fit into a catalytic active site or a biological receptor.

Studies have shown that sterically encumbered pyridines, such as 2,6-di-tert-butyl-4-methylpyridine, have a greatly reduced ability to coordinate with catalysts compared to less hindered pyridines. acs.org This principle applies directly to derivatives of this compound. The 6-methyl group can influence the orientation of the methanamine side chain and any larger groups attached to it.

In the development of chiral ligands for asymmetric catalysis, the introduction of a methyl group at the 6-position of a pyridine ring was found to have a beneficial effect on enantioselectivity. acs.org This suggests that the steric bulk of the methyl group helps to create a more defined and rigid chiral environment around the metal center, leading to better discrimination between the two enantiomers of the product. Similarly, in the design of mGluR5 antagonists, the steric properties of substituents are crucial. A study comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines found that while many structural variations to the amide template were not well tolerated, certain substitutions led to potent compounds, indicating a sensitive interplay of steric and electronic factors in receptor binding. nih.gov

Table 1: Structure-Activity Relationship of this compound Derivatives as mGluR5 Antagonists nih.gov This table summarizes the binding affinities of selected derivatives from a study on mGluR5 antagonists, illustrating the impact of substituents.

CompoundCore StructureR Group (on aryl ring)Binding Affinity (Ki, nM)
MPEP (1)2-Methyl-6-(phenylethynyl)pyridineH11
Derivative 102-Methyl-6-(substituted-arylethynyl)pyridine3-F14
Derivative 202-Methyl-6-(substituted-arylethynyl)pyridine3-Cl12
Derivative 212-Methyl-6-(substituted-arylethynyl)pyridine3-Br10
Derivative 222-Methyl-6-(substituted-arylethynyl)pyridine3-I10
Derivative 232-Methyl-6-(substituted-arylethynyl)pyridine3-CN11
Derivative 55N-(6-methylpyridin-2-yl)-substituted aryl amide3-Cl23
Derivative 56N-(6-methylpyridin-2-yl)-substituted aryl amide3-Br20

Stereochemical Considerations and Enantioselective Synthesis of Analogues

Stereochemistry is a critical aspect of drug design and catalysis, as the three-dimensional arrangement of atoms can lead to vastly different biological activities between enantiomers.

The parent compound, this compound, is achiral. Chirality can be introduced into its derivatives, most commonly by substitution at the methylene (B1212753) carbon of the aminomethyl group, creating a stereocenter. For example, adding a methyl group to this carbon would yield (1-(6-methylpyridin-2-yl)ethan-1-amine), which exists as a pair of enantiomers.

The biological activity of chiral molecules is often dependent on their absolute configuration, as one enantiomer may fit into a receptor binding site more effectively than the other. This stereoselectivity is a cornerstone of modern pharmacology. The development of methods for the enantioselective synthesis of chiral molecules is therefore a major focus of chemical research. nih.govrsc.org For instance, efficient enantioselective approaches have been developed for chiral dihydropyrones using chiral catalysts, achieving excellent enantioselectivities (up to 99% ee). nih.gov Similar strategies, such as asymmetric hydrogenation using iridium catalysts, have been used to produce chiral tetrahydroquinoxalines with high enantiomeric excess. rsc.org These methodologies provide a framework for the potential enantioselective synthesis of chiral analogues of this compound. The influence of existing structural features on stereochemical outcomes is also important; for example, the 6-methyl group on the pyridine ring has been shown to positively influence the enantioselectivity of certain asymmetric reactions. acs.org

Controlling and accurately measuring the enantiomeric excess (ee) is fundamental in asymmetric synthesis. nih.gov Various analytical techniques are employed to determine the ratio of enantiomers in a mixture. A prevalent method is NMR spectroscopy using chiral derivatizing agents (CDAs). rsc.orgrsc.org In this technique, the chiral amine mixture is reacted with a CDA to form diastereomers, which exhibit distinct signals in the NMR spectrum, allowing for direct integration and calculation of the ee. rsc.orgrsc.org Supramolecular assemblies can also be used, where a chiral host molecule interacts differently with each enantiomer of a guest amine, leading to observable differences in the ¹H NMR spectrum. acs.org

Other methods include chromatography with a chiral stationary phase (e.g., HPLC or GC) and fluorescence-based assays. rsc.orgacs.org High-throughput fluorescence assays have been developed that rely on the formation of fluorescent diastereomeric complexes, where the differential fluorescence allows for rapid and sensitive determination of ee with very small sample sizes. nih.gov Mass spectrometry has also been explored as a rapid method for determining enantiomeric excess in mixtures of chiral molecules. ucdavis.edu The ability to control the synthesis to produce a single enantiomer is highly desirable, often relying on sophisticated catalysts and reaction conditions to guide the stereochemical outcome. nih.govrsc.org

Rational Design of Derivatives for Enhanced Properties

Rational design involves the systematic and iterative modification of a lead compound to optimize a desired property, such as biological potency, selectivity, or physicochemical characteristics. This process relies heavily on an understanding of the structure-activity relationships discussed previously.

A clear example of rational design is the development of novel mGluR5 antagonists based on the (6-Methylpyridin-2-yl) scaffold. nih.gov Starting from the known antagonist MPEP, which features a 2-methyl-6-(phenylethynyl)pyridine structure, researchers rationally designed new analogues by replacing the alkyne linker with an amide bond. nih.gov This created a new series of N-(6-methylpyridin-yl)-substituted aryl amides. By synthesizing and testing a range of these new compounds with different substituents on the aryl ring, they were able to explore the SAR for this new template. While many modifications were found to decrease activity, this systematic approach successfully identified several novel and potent amide-based antagonists. nih.gov This work highlights how understanding the tolerance for structural changes in a specific chemical series allows for the targeted design of compounds with improved or novel properties.

This design approach is not limited to biological targets. The principles can be applied to materials science, as seen in the optimization of LOHCs. Research has demonstrated that the thermodynamic and kinetic properties of methyl-substituted piperidine/pyridine systems can be fine-tuned by changing the position of the methyl group. nih.gov A derivative with a methyl group at the 2-position was shown to have enhanced dehydrogenation reactivity, making it a more efficient hydrogen storage material. nih.gov This demonstrates a rational design strategy where substituents are strategically placed to manipulate fundamental chemical properties like activation energy and reaction thermodynamics for a specific application.

Optimization of Ligand Properties for Coordination Chemistry

The this compound framework serves as an excellent bidentate or tridentate ligand in coordination chemistry. The pyridine and amine nitrogen atoms readily coordinate with a variety of transition metal ions. The methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the geometry and stability of the resulting metal complexes.

The design of ligands based on this scaffold often involves modifying the amine group to create multidentate ligands. For example, the secondary amine, Bis[(6-methylpyridin-2-yl)methyl]amine, acts as a tridentate nitrogen donor ligand, forming stable complexes with metals like cobalt, copper, iron, and zinc. The presence of the two 6-methylpyridyl groups enhances the steric bulk around the metal center, which can be a desirable feature for creating specific catalytic environments or stabilizing unusual coordination geometries.

Further structural elaboration can lead to more complex ligand systems. For instance, asymmetric tridentate ligands can be synthesized, such as those incorporating the (6'-methyl-2,2'-bipyridin-6-yl) moiety. digitellinc.com These ligands have been used to create manganese(II) complexes that are stable in air, a desirable property for applications in areas like dye-sensitized solar cells where alternatives to precious metals like ruthenium and iridium are sought. digitellinc.com

The coordination behavior can also be modulated by introducing other functional groups onto the pyridine ring. A study on metal complexes of 6-methylpyridine-2-carboxylic acid demonstrated the formation of complexes with a range of metals including Cr(III), Mn(II), Ni(II), Cu(II), and Zn(II). nih.gov The carboxylate group, in addition to the pyridyl nitrogen, participates in coordination, leading to the formation of stable, often octahedral, complexes. nih.gov The specific coordination mode and resulting geometry are influenced by the metal ion and the presence of other coordinating ligands or solvent molecules.

The table below summarizes the coordination behavior of selected this compound derivatives and related structures with various metal ions.

LigandMetal Ion(s)Coordination ModeKey Structural FeaturesReference
Bis[(6-methylpyridin-2-yl)methyl]amineCo, Cu, Fe, Ni, ZnTridentate (N,N,N)Two 6-methylpyridyl groups providing steric bulk.
(E)-[(6'-methyl-2,2'-bipyridin-6-yl)-N-(p-tolyl)methane]imineMn(II)Asymmetric TridentateForms air- and bench-stable complexes. digitellinc.com
6-Methylpyridine-2-carboxylic acidCr(III), Mn(II), Ni(II), Cu(II), Zn(II)Bidentate (N,O)Carboxylate group participates in coordination. nih.gov
2-Amino-3-methylpyridineAg(I), Cu(II)Monodentate or BridgingCan form polymeric structures. mdpi.com

Improvement of Biological Potency and Selectivity

In medicinal chemistry, the this compound scaffold is present in a number of biologically active molecules. Structure-activity relationship studies have revealed key principles for optimizing the potency and selectivity of these derivatives for various protein targets.

One area of investigation has been the development of antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various central nervous system disorders. digitellinc.comnih.gov In a series of N-(6-methylpyridin-yl)-substituted aryl amides, it was found that while many structural variations to the amide template were not well-tolerated, some potent antagonists were discovered. nih.gov This highlights the sensitive nature of the SAR for this target.

The this compound moiety has also been incorporated into inhibitors of other protein classes. For example, a series of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles were synthesized and evaluated as inhibitors of the transforming growth factor-β type 1 receptor kinase (ALK5). The 6-quinolinyl imidazole (B134444) analog, in particular, demonstrated potent inhibition of ALK5 phosphorylation. sigmaaldrich.com

Furthermore, derivatives of the related 6-methylpyridin-2-one have been identified as potent and selective positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Introduction of a methyl group at the 6-position of the pyridin-2-one ring was found to increase GluN2A PAM activity. nih.gov

The pursuit of selective kinase inhibitors has also utilized this scaffold. Pyridopyrimidinone derivatives have been developed as potent and selective inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Through systematic optimization, compounds with high potency and selectivity over other kinases like p38 were identified, along with excellent oral bioavailability. nih.gov

The table below presents data on the biological activity and selectivity of various derivatives containing the this compound or a closely related structural motif.

Compound ClassTargetKey Compound/DerivativeActivity (IC50)SelectivityReference
N-(6-methylpyridin-yl)-substituted aryl amidesmGluR5 AntagonistAmide analoguesModerate to high affinity- nih.gov
4(5)-(6-methylpyridin-2-yl)imidazolesALK5 Inhibitor6-quinolinyl imidazole analog0.026 µM- sigmaaldrich.com
6-Methylpyridin-2-one derivativesGluN2A PAMCompound 17Potent PAM activityNegligible AMPAR binding nih.gov
Pyridopyrimidinone derivativesJNK3 InhibitorInhibitor 1315 nM>10 µM against p38 nih.gov
6-Methylcoumarin derivativesMAO-B InhibitorCompound 5n0.0601 µM>1664-fold vs MAO-A rsc.org
Aminodimethylpyrimidinol derivativesFGFR4 InhibitorCompound 6O75.3 nM398-664-fold vs FGFR1-3 researchgate.net

Emerging Applications and Future Research Directions of 6 Methylpyridin 2 Yl Methanamine

Advanced Materials Science Applications

The utility of (6-Methylpyridin-2-yl)methanamine in materials science stems from its ability to be incorporated into larger molecular architectures, imparting specific chemical and physical properties to the final material.

This compound serves as a crucial intermediate in the synthesis of specialty chemicals with tailored biological and chemical properties. Its derivatives are being explored for their potential in medicinal chemistry and as functional ligands for metal complexes.

For instance, derivatives of pyridinyl-ethanone, which can be synthesized from precursors related to this compound, are important intermediates for COX-2 inhibitors, a class of anti-inflammatory drugs. Furthermore, the coordination of copper(II) to ligands derived from 2-amino-6-methylpyridine (B158447), a closely related compound, has been shown to enhance antibacterial activity. This suggests that this compound can be a valuable scaffold for the development of novel therapeutic agents.

Research has also demonstrated the synthesis of novel antitubercular agents based on pyridine-2-methylamine derivatives that act as inhibitors of the essential mycobacterial protein MmpL3 nih.gov. This highlights the potential of this chemical scaffold in addressing antibiotic resistance.

Table 1: Examples of Specialty Chemicals Derived from Related Pyridine (B92270) Compounds

Derivative ClassStarting Material (Related to Target)Potential Application
Pyridinyl-ethanone6-methylpyridine-3-yl derivativeCOX-2 Inhibitors
Copper(II) Complexes2-amino-6-methylpyridineAntibacterial Agents
Pyridine-2-methylamine DerivativesPyridine-2-methylamineAntitubercular Agents nih.gov

The incorporation of pyridine derivatives into polymer backbones or as part of coating formulations can enhance their thermal stability, conductivity, and catalytic activity. While direct applications of this compound in this area are still emerging, related compounds have shown promise.

Pyridine salts of aromatic sulfonic acids have been utilized as curing catalysts for amino resins in surface coating compositions google.com. These catalysts can be used in baking enamels to produce durable finishes with high gloss and excellent color retention google.com. This suggests a potential role for this compound in the formulation of advanced coatings. The amine functionality could be leveraged to create novel catalysts or to be incorporated into the polymer structure to modify its properties.

Photochemical and Photophysical Research

The pyridine moiety in this compound makes it an excellent ligand for the formation of metal complexes with interesting photochemical and photophysical properties. These properties are being explored for applications in drug delivery, bioimaging, and nonlinear optics.

Photoactivated drug delivery systems utilize light to trigger the release of a therapeutic agent at a specific site in the body, minimizing off-target effects. Metal complexes that can be cleaved by light are a key component of such systems.

Ruthenium polypyridyl complexes, for example, have been investigated for their ability to bind to DNA and, upon irradiation, promote the cleavage of the DNA backbone nih.gov. The ligands in these complexes are structurally related to this compound. The study of complexes such as [Ru(phen)2(6-OH-dppz)]2+ and [Ru(phen)2(6-NO2-dppz)]2+ has shown that they bind to DNA through intercalation and can induce photocleavage nih.gov. This suggests that complexes of this compound with metals like ruthenium could be designed to exhibit similar photo-responsive behavior, making them potential candidates for photoactivated therapies.

Complexes of this compound with various transition metals are expected to exhibit interesting luminescent and nonlinear optical (NLO) properties. These properties are highly dependent on the nature of the metal center and the ligand architecture.

Ruthenium(II) polypyridyl complexes are well-known for their luminescent properties, which can be modulated by their interaction with biological macromolecules like DNA nih.govscispace.com. The luminescence of these complexes can be enhanced upon binding, providing a "molecular light switch" effect that is useful for probing biological systems scispace.com. Mixed-metal complexes containing both rhenium(I) and ruthenium(II) have been shown to exhibit dual luminescence rsc.org. The incorporation of bioconjugates into these complexes allows for their integration into phospholipid membranes, opening up possibilities for their use as probes in biological systems nih.gov.

Furthermore, copper(II) complexes with chiral Schiff base ligands derived from pyridine-containing precursors have been shown to possess second-order nonlinear optical (NLO) properties nih.gov. Other copper complexes with π-conjugated ligands have demonstrated significant third-order NLO effects, making them suitable for applications in optical switching and modulation nih.govbohrium.com. The ability of this compound to form stable complexes with a variety of metals suggests that it is a promising building block for the creation of new materials with tailored luminescent and NLO properties.

Table 2: Photophysical and Photochemical Properties of Related Metal Complexes

Metal Complex TypeLigand FamilyObserved PropertyPotential Application
Ruthenium(II) PolypyridylPolypyridylDNA Photocleavage nih.govPhotoactivated Drug Delivery
Ruthenium(II) PolypyridylPolypyridylLuminescence Enhancement upon DNA Binding nih.govscispace.comBio-imaging, DNA Probes
Rhenium(I)/Ruthenium(II) Mixed MetalBipyridineDual Luminescence rsc.orgMolecular Probes
Copper(II) Schiff BasePyridine-containing Schiff BaseSecond-order Nonlinear Optics nih.govOptical Materials
Copper(II) Phenanthrolineπ-conjugated ligandsThird-order Nonlinear Optics nih.govbohrium.comOptical Switching

Agricultural and Industrial Applications

Pyridine and its derivatives have long been important in the agricultural industry as active ingredients in herbicides, insecticides, and fungicides mdma.ch. The specific substitution pattern of this compound makes it a candidate for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

Pyridine-containing compounds are used as precursors for various herbicides and pyrithione-based fungicides researchgate.net. For example, 2-methylpyridine is a key component in the production of the agrichemical nitrapyrin, which is a nitrogen stabilizer researchgate.net. The structural similarities suggest that this compound could be utilized in the synthesis of novel pesticides. Research into thiazole-containing compounds, which can be synthesized from related building blocks, has also shown potential for new pesticidal agents mdpi.com.

In addition to agricultural applications, pyridine derivatives find use in a variety of industrial processes. They can act as solvents, catalysts, and precursors for a range of specialty chemicals researchgate.net. The versatility of the pyridine ring and the reactive amine group in this compound position it as a valuable compound for future industrial applications.

Formulation of Effective Pesticides and Herbicides

The pyridine ring is a key structural motif in many active agrochemical ingredients. semanticscholar.org Derivatives of trifluoromethyl-pyridine (TFMP), for example, are widely used to protect crops from pests. semanticscholar.org While direct research on this compound in pesticides is not extensively documented in the provided results, the broader class of pyridine derivatives is well-established in this sector. The development of novel pesticides and herbicides often involves the synthesis of various pyridine derivatives to identify compounds with high efficacy and selectivity. The biological activity of these compounds is attributed to the unique physicochemical properties of the pyridine moiety. semanticscholar.org Research in this area continues to explore how different substitutions on the pyridine ring, such as the methyl and methanamine groups found in this compound, can be leveraged to create next-generation agrochemicals.

Role in Industrial Chemical Processes

In the realm of industrial chemistry, pyridine derivatives are crucial intermediates for the synthesis of a wide array of products, including pharmaceuticals and fine chemicals. A closely related compound, 1-(6-Methylpyridin-2-yl)ethanone, is considered an essential chemical intermediate and a versatile building block for numerous advanced manufacturing processes. nbinno.com The consistent demand for such compounds highlights their significance in the chemical manufacturing landscape. nbinno.com

Furthermore, derivatives of this compound serve as important intermediates in the synthesis of specific pharmaceutically active compounds. For instance, the compound 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a key intermediate for preparing COX-2 inhibitors, which are drugs with analgesic and anti-inflammatory properties. google.com The industrial processes for creating these intermediates are continuously being optimized to improve efficiency and purity, underscoring the compound's foundational role in complex chemical synthesis. google.com

Novel Therapeutic Modalities and Drug Delivery Systems

The structural framework of this compound is being actively explored in medicinal chemistry for the development of new drugs and advanced drug delivery systems. Its ability to be chemically modified allows for the fine-tuning of pharmacological properties.

Development of Drugs with Improved Efficacy and Safety Profiles

Researchers are utilizing derivatives of this compound to create novel drugs with enhanced therapeutic effects. A significant area of research involves the synthesis of 6-methylpyridin-2-one derivatives, which have shown promise as potent positive allosteric modulators (PAMs) of the GluN2A receptor. nih.gov This receptor is a key regulator of synaptic plasticity in the central nervous system, and its potentiation is a promising approach for treating neurological disorders. nih.gov

In one study, the introduction of a methyl group at the 6-position of the pyridin-2-one ring led to the identification of a potent and brain-penetrant compound that significantly enhanced hippocampal long-term potentiation (LTP) in rats upon oral administration. nih.gov Another area of development is in antibacterial agents. Research has shown that coordinating derivatives of 2-amino-6-methylpyridine with copper can enhance their antibacterial activity. researchgate.net This enhancement is linked to the complexation of the pyridine derivative with the metal ion. researchgate.net

Derivative ClassTarget ApplicationKey Research Finding
6-methylpyridin-2-one derivativesCognitive ImpairmentIdentified a potent, brain-penetrant compound that significantly enhanced rat hippocampal long-term potentiation (LTP). nih.gov
Copper (II) complexes of (6-methyl-pyridin-2-ylamino)-acetic acidAntibacterial AgentsComplexation with copper was shown to enhance the antibacterial activity of the parent pyridine compound. researchgate.net
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesAnticancer AgentsA promising compound from this class significantly inhibited colon cancer growth in vivo by suppressing angiogenesis and inducing apoptosis. mdpi.com

Targeted Delivery Systems Utilizing Metal Complexes

The ability of pyridine-containing ligands to form stable complexes with various metal ions is being harnessed to create targeted drug delivery systems. These metal complexes can be designed to deliver therapeutic agents directly to diseased cells, potentially increasing efficacy while minimizing systemic side effects. rug.nl The coordination of metal fragments to dipyridylamino structures has been shown to greatly enhance cytotoxic activity against cancer cell lines, suggesting a synergistic effect between the ligand and the metal. mdpi.com

Metal-polymer coordinated complexes represent a significant opportunity for developing intelligent nanomedicine systems. oiccpress.com These systems are formed through the self-assembly and coordination between metal ions and polymers, creating nanovehicles for drug delivery. oiccpress.com Research into metal complexes of ligands similar to this compound, such as 6-methylpyridine-2-carboxylic acid, has identified potent inhibitors for enzymes like α-glucosidase, which is relevant for diabetes treatment. nih.gov These findings pave the way for designing targeted delivery systems where the metal complex itself is the active therapeutic agent.

Metal Complex SystemApplicationMechanism/Principle
Ruthenium(II) polypyridyl complexesTargeted Anticancer AgentsComplexes are conjugated to peptides that recognize receptors overexpressed on tumor cells, enabling direct delivery. rug.nl
Silver and Copper PDI ComplexesAnticancer AgentsCoordination of silver or copper to a dipyridylamino-perylenediimide ligand greatly enhanced cytotoxic activity against HeLa cells. mdpi.com
Various Metal Complexes (Cr, Mn, Ni, etc.)Enzyme Inhibition (α-glucosidase)Complexes of 6-methylpyridine-2-carboxylic acid showed potent inhibitory activity, demonstrating therapeutic potential. nih.gov
pH-responsive amphiphilic metallacyclesCancer TherapyPlatinum(II)-based metallacycles can be encapsulated in micelles to effectively deliver chemotherapy drugs like doxorubicin into cancer cells. nih.gov

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives place them at the intersection of chemistry, nanoscience, and biotechnology, opening up novel avenues for interdisciplinary research.

Integration with Nanoscience and Biotechnology

The integration of this compound's chemistry with nanoscience is most evident in the development of nano-drug delivery systems. Metal complexes derived from it can be incorporated into various nanocarriers, such as polymeric nanoparticles, lipid-based systems, and inorganic materials, to improve the delivery of metallic anticancer drugs. rsc.org These nanocarriers can enhance the solubility, stability, and cellular uptake of the metal complexes while reducing systemic toxicity. rsc.org The use of supramolecular coordination complexes (SCCs) in polymeric systems is a key area of research for creating advanced drug delivery vehicles. nih.gov These hybrid metal-polymer systems represent a class of supramolecular structures that can be engineered for intelligent nanomedicine applications. oiccpress.com This fusion of coordination chemistry with nanotechnology and biotechnology offers a powerful platform for designing the next generation of targeted therapies and advanced materials.

Research on this compound in Environmental Remediation Remains an Unexplored Frontier

Despite a growing interest in novel chemical compounds for environmental cleanup, a comprehensive review of scientific literature and research databases reveals a significant lack of studies on the application of this compound in environmental remediation.

Extensive searches for the use of this compound in areas such as the remediation of contaminated soil or water, removal of heavy metals, or the degradation of persistent organic pollutants have yielded no specific research findings. The scientific community has not yet published any detailed investigations, experimental data, or theoretical models exploring the potential of this particular compound for environmental applications.

While the chemical structure of this compound, featuring a pyridine ring and a methanamine group, suggests potential for metal chelation and interaction with various pollutants, these possibilities remain purely hypothetical in the absence of empirical evidence. The nitrogen atoms in the pyridine ring and the amino group could theoretically act as binding sites for heavy metal ions, a principle often utilized in the design of chelating agents for environmental remediation. However, no studies have been found that specifically test or confirm this potential for this compound.

Consequently, there are no available data to populate tables on its effectiveness in removing specific contaminants, the optimal conditions for its use, or comparisons with other remediation agents. The field of environmental remediation is vast and continually evolving, with numerous compounds being investigated. However, based on currently accessible information, this compound has not yet been a subject of this research focus.

Future research may yet uncover applications for this compound in environmental science. Investigations could explore its efficacy in adsorbing heavy metals from industrial wastewater, its potential as a ligand in catalytic degradation of pollutants, or its role in sensing environmental contaminants. Until such studies are conducted and their findings published, the environmental applications of this compound remain an open area for scientific inquiry.

Table of Compounds Mentioned

Q & A

Q. What are the common synthetic routes for preparing (6-Methylpyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield?

Answer: A widely used method involves reductive amination of 6-methylpicolinaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under mildly acidic conditions (pH 4–5, 25–40°C). Yield optimization focuses on maintaining strict control of pH and temperature, as deviations can lead to side reactions such as over-reduction or imine hydrolysis. Post-synthesis purification via recrystallization of the hydrochloride salt (CAS 1365836-53-8) in ethanol/ether mixtures enhances purity (>96%) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

  • NMR Spectroscopy : Distinct 1H NMR signals include a singlet for the methyl group (δ ~2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). The amine protons appear as broad peaks (δ ~1.8 ppm) but may shift upon salt formation.
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 123.1 (C₇H₁₁N₂), with fragmentation patterns confirming the pyridylmethylamine backbone.
  • Elemental Analysis : Matches calculated values for C (68.26%), H (8.20%), and N (22.74%) .

Q. What are the primary applications of this compound in basic chemical research?

Answer:

  • Ligand Synthesis : Serves as a precursor for bidentate ligands in coordination chemistry (e.g., Bis[(6-methylpyridin-2-yl)methyl]amine), which form stable complexes with transition metals like Cu(II) or Ru(II) .
  • Pharmaceutical Intermediates : Used in synthesizing bioactive molecules, such as α7 nicotinic acetylcholine receptor modulators, via functional group modifications (e.g., alkylation, acylation) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes, and what spectroscopic techniques confirm its coordination?

Answer: The ligand binds via the pyridyl nitrogen and amine group, forming five-membered chelate rings. Key spectroscopic evidence includes:

  • NMR Shifts : Downfield shifts in pyridyl protons (Δδ ~0.3–0.5 ppm) upon metal coordination.
  • IR Spectroscopy : Reduction in ν(N-H) stretch intensity (3200–3400 cm⁻¹) and new ν(M-N) bands (~450 cm⁻¹).
  • X-ray Crystallography : Reveals bond lengths (e.g., M–Npyridine ~1.9–2.1 Å) and bite angles (~75–85°) .

Q. What challenges arise in reconciling contradictory data on the catalytic activity of metal complexes derived from this compound?

Answer: Discrepancies in catalytic performance (e.g., turnover frequency in hydrogenation) often stem from:

  • Steric Effects : Substituents on the pyridine ring (e.g., methyl vs. methoxy) alter metal center accessibility.
  • Solvent Sensitivity : Polar aprotic solvents (e.g., THF) may stabilize intermediates differently than non-polar solvents.
  • Counterion Influence : Chloride vs. triflate counterions in Ru complexes can shift redox potentials by 50–100 mV. Systematic DFT studies paired with kinetic profiling are recommended to resolve such conflicts .

Q. What strategies are effective in modifying this compound for targeted biological activity studies?

Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to enhance binding to enzymatic pockets.
  • Salt Formation : Hydrochloride salts improve solubility in aqueous buffers (e.g., PBS, pH 7.4) for in vitro assays.
  • Isotopic Labeling : Deuterium substitution at the methyl group enables tracking via LC-MS in metabolic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.